6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Overview
Description
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is characterized by the presence of a bromine atom attached to a benzodioxole ring, which is further substituted with an aldehyde group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde . The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate safety and environmental controls to handle bromine and other reagents.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: 6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 6-Bromobenzo[d][1,3]dioxole-4-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is utilized in several scientific research fields :
Chemistry: It serves as a building block for synthesizing more complex molecules, including heterocycles and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 5-Bromo-1,3-benzodioxole
- 6-Bromo-1,3-benzodioxole-4-carboxylic acid
Comparison: 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzodioxole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .
Biological Activity
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde can be synthesized through bromination of 1,3-benzodioxole-4-carboxaldehyde using brominating agents under controlled conditions. The compound is typically encountered as a solid and is moderately stable when stored at recommended temperatures between 2°C and 8°C to maintain purity levels around 95%.
Potential Applications
The compound's applications primarily lie in organic synthesis, where it serves as an intermediate for developing potentially bioactive compounds. Its unique features may enhance reactivity and biological potential compared to structurally similar compounds. For example:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Bromopiperonal | Similar structure with a different functional group | Antimicrobial properties |
1,3-Benzodioxole-4-carbaldehyde | Lacks bromine substitution | Limited biological activity |
5-Bromo-2-hydroxybenzaldehyde | Hydroxyl group instead of dioxole | Antioxidant properties |
This table highlights how the presence of the bromine atom and the aldehyde group in this compound may confer unique biological activities that warrant further investigation.
Case Studies and Research Findings
While specific studies on this compound are scarce, related compounds have been explored for their biological activities. For instance:
- Antimicrobial Activity : Compounds similar to this compound have shown antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit metabolic pathways.
- Antioxidant Properties : Other derivatives have demonstrated antioxidant capabilities by scavenging free radicals and reducing oxidative stress in biological systems.
- Neuroprotective Effects : Some studies suggest that compounds with similar structures might protect against neurodegenerative conditions by modulating protein interactions involved in cellular signaling pathways .
The precise mechanisms of action for this compound remain largely unexplored. However, its potential interactions can be hypothesized based on its chemical structure:
- Hydrogen Bonding : The aldehyde group may form hydrogen bonds with nucleophilic sites on biomolecules.
- Electrostatic Interactions : The bromine atom could enhance binding affinity through halogen bonding.
These interactions could modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Properties
IUPAC Name |
6-bromo-1,3-benzodioxole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMLIBYYGBVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500985 | |
Record name | 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72744-55-9 | |
Record name | 6-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72744-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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